molecular formula C12H7NO2 B3054086 1H-Benzo[f]indole-2,3-dione CAS No. 5810-96-8

1H-Benzo[f]indole-2,3-dione

Cat. No. B3054086
CAS RN: 5810-96-8
M. Wt: 197.19 g/mol
InChI Key: XHORCFOVPVATAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzo[f]indole-2,3-dione is a chemical compound with the molecular formula C12H7NO2 .


Synthesis Analysis

A theoretical study on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations has been conducted . Several 1H-indole-2,3-dione complexes with these cations were optimized at the B3LYP/6-311G (d,p) level . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .


Molecular Structure Analysis

A comparative study of the change in different properties of electronic and structural of the free 1H-indole-2,3-dione molecule and its complexes has been obtained . HOMA analysis was performed to investigate the effects of lithium sodium and potassium cations on the aromaticity of lithium sodium and potassium complexes of 1H-indole-2,3-dione .


Chemical Reactions Analysis

The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation . The charge transfer and natural population analysis for the complexes were performed with the natural bond orbital (NBO) analysis .


Physical And Chemical Properties Analysis

1H-Benzo[f]indole-2,3-dione has a molecular weight of 147.1308 . It has two main absorption peaks at 242 and 302 nm .

Scientific Research Applications

Synthesis Techniques

  • A new series of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives were synthesized using a one-pot ‘Sonogashira-Cyclization’ reaction, showcasing the compound's utility in creating various derivatives (Nadji-Boukrouche et al., 2015).
  • The compound has been involved in a one-step synthesis process through regioselective photoaddition, demonstrating its application in efficient synthesis methods (Kobayashi et al., 1991).

Antifungal Applications

  • 1H-Pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles, synthesized from this compound, exhibited potent antifungal activity, highlighting its potential in developing antifungal agents (Ryu et al., 2009).

Photophysical Properties

  • A study on the Rh(III)-catalyzed dehydrogenative annulation and spirocyclization of related compounds revealed significant photophysical properties, indicating its use in materials science for optical applications (Shinde et al., 2021).

Role in Organic Synthesis

  • Isatins (1H-indole-2,3-dione) have been used extensively for the synthesis of various heterocyclic compounds, underlining its importance in organic synthesis and drug synthesis (Garden & Pinto, 2001).

Chemical Sensing Applications

  • 1H-Indole-2,3-dione has shown high sensing capability for Fe3+ ions due to its amide and carbonyl functional groups, indicating its potential in the development of chemosensors (Fahmi et al., 2019).

Safety And Hazards

Specific hazards arising from the chemical are not available . Firefighters are advised to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

The 1H-indole-2,3-dione gives a promising platform for fluorescent chemosensor agent for sensing of Fe3+ ion . Each BCz unit interacted with the adjacent four molecules via multiple intermolecular interactions of π···π (3.442 Å, 3.289 Å), C-H···π (2.713 Å, 2.713 Å, 2.879 Å), C-H· · · N (2.458 Å, 2.723 Å) .

properties

IUPAC Name

1H-benzo[f]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(11)15/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHORCFOVPVATAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206829
Record name 1H-Benz(f)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzo[f]indole-2,3-dione

CAS RN

5810-96-8
Record name 1H-Benz(f)indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(f)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzo[f]indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
1H-Benzo[f]indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
1H-Benzo[f]indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1H-Benzo[f]indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-Benzo[f]indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1H-Benzo[f]indole-2,3-dione

Citations

For This Compound
1
Citations
JL Liang, SE Park, Y Kwon, Y Jahng - Bioorganic & medicinal chemistry, 2012 - Elsevier
A series of benzo-annulated derivatives of tryptanthrin were prepared and their optical and redox properties were studied. Tryptanthrin and its benzo-annulated derivatives showed …
Number of citations: 61 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.